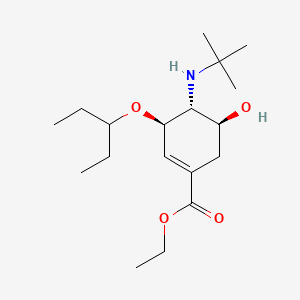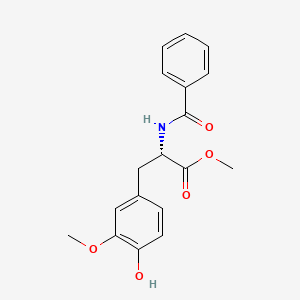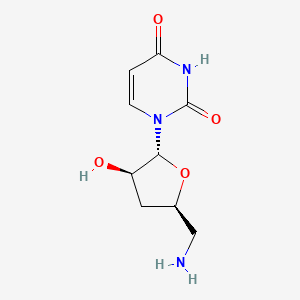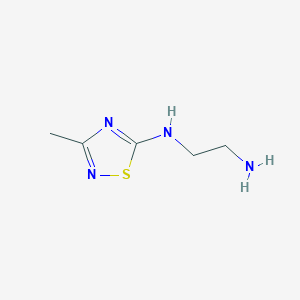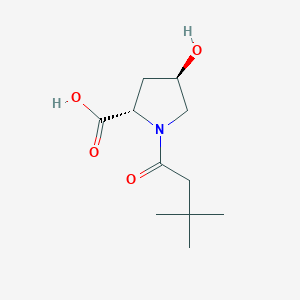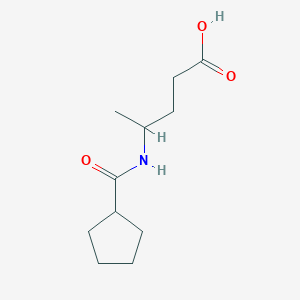
1-Hexadecyl-3-methylimidaZolium dicyanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecyl-3-methylimidaZolium dicyanamide is an ionic liquid known for its unique properties and applications. It is composed of a 1-hexadecyl-3-methylimidazolium cation and a dicyanamide anion. This compound is part of the broader class of imidazolium-based ionic liquids, which are characterized by their low volatility, high thermal stability, and excellent solvation properties .
Preparation Methods
The synthesis of 1-Hexadecyl-3-methylimidaZolium dicyanamide typically involves the reaction of 1-hexadecyl-3-methylimidazolium chloride with sodium dicyanamide. The reaction is carried out in an organic solvent such as acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography to achieve high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-Hexadecyl-3-methylimidaZolium dicyanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazolium-based oxidation products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced imidazolium derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Hexadecyl-3-methylimidaZolium dicyanamide has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in various organic reactions, including polymerization and catalysis.
Biology: This compound is employed in the extraction and purification of biomolecules due to its unique solvation properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a medium for pharmaceutical formulations.
Industry: It is used in processes such as gas scrubbing, metal recovery, and as an antistatic agent in materials science
Mechanism of Action
The mechanism of action of 1-Hexadecyl-3-methylimidaZolium dicyanamide involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The imidazolium cation can form strong interactions with anionic species, while the dicyanamide anion can participate in hydrogen bonding and coordination with metal ions. These interactions facilitate its role as a solvent, catalyst, and extraction agent .
Comparison with Similar Compounds
1-Hexadecyl-3-methylimidaZolium dicy
Properties
Molecular Formula |
C22H39N5 |
|---|---|
Molecular Weight |
373.6 g/mol |
IUPAC Name |
cyanoiminomethylideneazanide;1-hexadecyl-3-methylimidazol-3-ium |
InChI |
InChI=1S/C20H39N2.C2N3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;3-1-5-2-4/h18-20H,3-17H2,1-2H3;/q+1;-1 |
InChI Key |
SFQXKGVUYQZLIN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(=[N-])=NC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





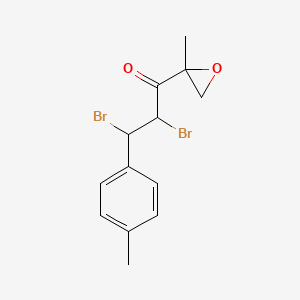
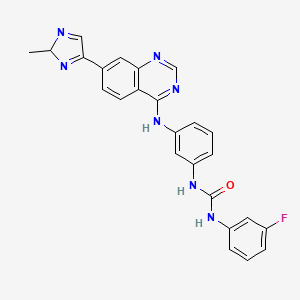
![(6-(Aminomethyl)-2-oxaspiro[3.3]heptan-6-yl)methanol](/img/structure/B14889638.png)
